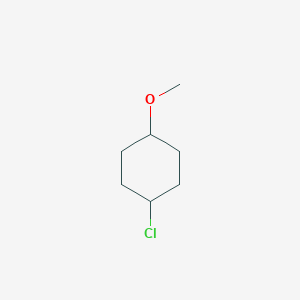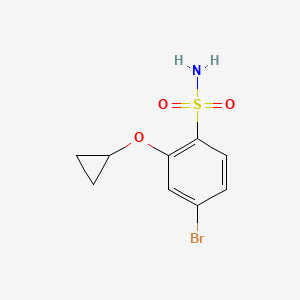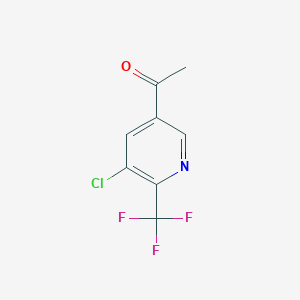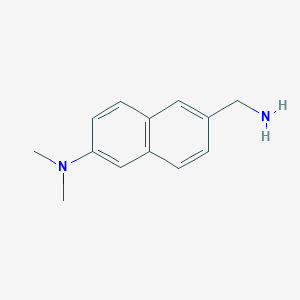
6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine is an organic compound belonging to the class of naphthalene derivatives This compound features a naphthalene ring substituted with an aminomethyl group at the 6-position and a dimethylamine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine typically involves the aminomethylation of naphthalene derivatives. One common method is the Mannich reaction, which involves the condensation of naphthalene with formaldehyde and a secondary amine, such as dimethylamine, in the presence of an acid catalyst . The reaction proceeds under mild conditions, often at room temperature, and yields the desired aminomethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as vanadium (IV) and (V) salts have been shown to improve the aminomethylation process, resulting in higher yields and shorter reaction times .
Análisis De Reacciones Químicas
Types of Reactions
6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include naphthoquinones, reduced amine derivatives, and various substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(aminomethyl)-N,N-dimethylnaphthalen-1-amine
- 6-(aminomethyl)-N,N-dimethylnaphthalen-3-amine
- 6-(aminomethyl)-N,N-dimethylnaphthalen-4-amine
Uniqueness
6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The position of the aminomethyl and dimethylamine groups influences its reactivity and binding interactions, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C13H16N2/c1-15(2)13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-8H,9,14H2,1-2H3 |
Clave InChI |
DGYJEJFZXRAHCQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


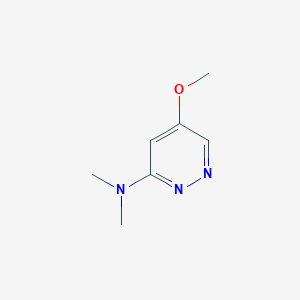
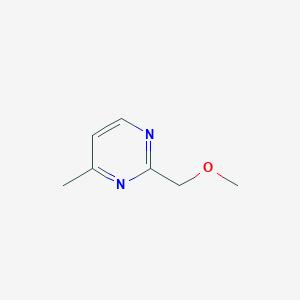
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
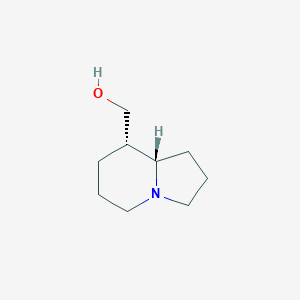
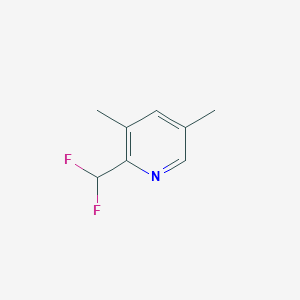



![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)
